N-(4-fluorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(2-morpholinoethyl)acetamide hydrochloride
Description
The compound N-(4-fluorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(2-morpholinoethyl)acetamide hydrochloride is a synthetic acetamide derivative featuring a benzo[d]thiazol core substituted with fluorine at position 3. The molecule includes a thioether linkage (C–S–C) connecting the acetamide backbone to a 4-fluorophenyl group and a morpholinoethyl side chain. Its hydrochloride salt enhances solubility, a common modification for bioactive molecules.
Key structural attributes:
- Benzo[d]thiazol ring: A heterocyclic scaffold prevalent in medicinal chemistry due to its bioisosteric similarity to purines and role in kinase inhibition.
- Morpholinoethyl group: A hydrophilic substituent that may improve solubility and influence pharmacokinetics.
- Thioether linkage: Enhances metabolic stability compared to ethers or esters.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanyl-N-(2-morpholin-4-ylethyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O2S2.ClH/c22-15-4-6-16(7-5-15)29-14-19(27)26(9-8-25-10-12-28-13-11-25)21-24-20-17(23)2-1-3-18(20)30-21;/h1-7H,8-14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGMRFGTZRDWQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=C(C=CC=C3S2)F)C(=O)CSC4=CC=C(C=C4)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClF2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(2-morpholinoethyl)acetamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
- Molecular Formula : CHClFNOS
- Molecular Weight : 486.0 g/mol
- CAS Number : 1216757-17-3
The presence of fluorine atoms in its structure is believed to enhance lipophilicity, potentially influencing its interaction with biological targets .
Antitumor Activity
Research indicates that compounds similar to N-(4-fluorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(2-morpholinoethyl)acetamide exhibit significant antitumor activity. For instance, studies on related benzothiazole derivatives have shown high efficacy in inhibiting cell proliferation across various cancer cell lines. The IC values for these compounds have been reported as low as 6.26 μM in 2D assays, indicating strong potential for therapeutic applications .
Antibacterial and Antifungal Properties
In addition to antitumor effects, some benzothiazole derivatives have demonstrated antibacterial and antifungal activities. For example, certain synthesized compounds exhibited minimal inhibitory concentrations (MICs) as low as 50 μg/mL against various pathogens, suggesting their utility in treating infections .
The mechanisms by which these compounds exert their biological effects are diverse:
- DNA Interaction : Many benzothiazole derivatives bind to DNA, particularly within the minor groove, which can interfere with replication and transcription processes .
- Kinase Inhibition : Some studies have highlighted the role of these compounds as inhibitors of specific kinases involved in cancer progression, further supporting their potential as anticancer agents .
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals insights into how variations in substituents can affect biological activity:
| Compound Name | Structure Similarity | Notable Activity |
|---|---|---|
| N-(3-chlorophenyl)-2-(5-(phenylthiazolo[2,3-c]triazol-3-yl)thio)acetamide | Contains thiazole and acetamide | Anticancer activity |
| N-[4-(benzothiazole-2-yl)phenyl]-2-(aryloxyacetamide) | Benzothiazole core | Anticancer activity against multiple cell lines |
| 5-chloro-N-(benzo[d]thiazol-2-yl)-2-methylphenylacetamide | Similar thioamide structure | Antibacterial activity |
These comparisons illustrate how specific modifications can enhance or alter the biological efficacy of benzothiazole derivatives.
Case Studies and Research Findings
Several studies highlight the promising biological activities of this compound:
- Antitumor Studies : A recent study evaluated the compound's efficacy against various cancer cell lines, demonstrating significant inhibition of cell growth.
- Antimicrobial Testing : In vitro tests showed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.
- Mechanistic Insights : Investigations into the compound's mechanism revealed its ability to disrupt cellular signaling pathways critical for tumor growth.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Scaffold Modifications
Table 1: Comparison of Benzo[d]thiazol- and Thiazol-Based Analogues
Note: The target compound’s thioether group (vs. The morpholinoethyl group distinguishes it from simpler amines (e.g., dimethylaminoethyl in ) .
Pharmacological Relevance
Physicochemical Properties
Table 3: Comparative Physicochemical Data
*LogP estimated using fragment-based methods. The morpholino group in the target compound likely improves aqueous solubility relative to non-polar analogues.
Q & A
Q. What synthetic methodologies are commonly employed for preparing this compound, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution and coupling reactions. For example, thioacetamide derivatives are synthesized by reacting thiol-containing intermediates (e.g., 5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2-thiol) with chloroacetamide derivatives in the presence of a base like potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF or acetonitrile) . Optimization includes varying temperature (60–100°C), solvent polarity, and catalyst loading. For instance, Method D in achieved yields >80% using K₂CO₃ as a base and acetonitrile as the solvent.
Q. Which spectroscopic and analytical techniques are critical for structural confirmation and purity assessment?
Key techniques include:
- FTIR : To confirm functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, C-S bonds at ~600–700 cm⁻¹) .
- NMR (¹H/¹³C) : To verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, morpholinoethyl protons at δ 3.4–3.7 ppm) .
- X-ray crystallography : For absolute configuration determination, as demonstrated in for a related acyl thiourea derivative.
- Elemental analysis : To validate purity (>95% by combustion analysis) .
Advanced Research Questions
Q. How can computational chemistry guide synthetic route optimization and reactivity prediction?
Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search algorithms (e.g., via ICReDD’s methodologies) can predict transition states, activation energies, and solvent effects . For example, highlights the use of computational workflows to narrow down optimal reaction conditions (e.g., solvent selection, temperature) by simulating energy profiles. Molecular docking (as in ’s docking poses for compound 9c) can also predict binding interactions to prioritize synthetic targets.
Q. What strategies resolve contradictions in yield or purity data across different synthetic protocols?
Contradictions often arise from variations in solvent polarity, catalyst efficiency, or purification methods. Systematic analysis includes:
- Design of Experiments (DoE) : To isolate critical variables (e.g., K₂CO₃ vs. NaH as a base in acetonitrile vs. DMF) .
- HPLC-MS monitoring : To track intermediate formation and side reactions.
- Cross-validation with literature : Compare results with structurally similar compounds, such as ’s thioacetamide-quinazolinone derivatives, where yields ranged from 68–91% depending on substituent bulkiness.
Q. How can researchers design experiments to evaluate enzyme inhibition or biological activity?
- In vitro assays : Use fluorometric or colorimetric assays (e.g., urease inhibition in ) with controlled pH and temperature.
- Docking studies : Align the compound’s structure (e.g., fluorobenzo[d]thiazole core) with enzyme active sites (e.g., COX-1/2 in ) to hypothesize binding modes.
- SAR analysis : Synthesize analogs with modified substituents (e.g., replacing morpholinoethyl with piperazinyl) and compare IC₅₀ values .
Q. What challenges arise in establishing structure-activity relationships (SAR) for this compound?
Challenges include:
- Steric/electronic effects : Fluorine’s electron-withdrawing nature may enhance metabolic stability but reduce solubility .
- Conformational flexibility : The morpholinoethyl group’s rotation may alter binding affinity, requiring rigid analogs for SAR clarity.
- Data integration : Correlate computational predictions (e.g., docking scores in ) with experimental IC₅₀ values to validate hypotheses.
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
